molecular formula C29H25BrN6OS B10903975 N'-[(E)-(3-bromophenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide

N'-[(E)-(3-bromophenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide

Cat. No.: B10903975
M. Wt: 585.5 g/mol
InChI Key: JBTDNGHDZLXCRG-KCSSXMTESA-N
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Description

N’-[(E)-(3-bromophenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by its unique structure, which includes a bromophenyl group, a naphthalenylamino group, and a triazolylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromophenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the hydrazide core: This step involves the reaction of a suitable hydrazine derivative with a carboxylic acid or its derivative to form the hydrazide core.

    Introduction of the triazolylsulfanyl group: This step involves the reaction of the hydrazide core with a triazole derivative under appropriate conditions to introduce the triazolylsulfanyl group.

    Formation of the naphthalenylamino group: This step involves the reaction of the intermediate compound with a naphthalenylamine derivative.

    Introduction of the bromophenyl group: The final step involves the reaction of the intermediate compound with a bromophenyl derivative to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce production costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromophenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: The bromophenyl group can undergo substitution reactions with various nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used under appropriate conditions.

    Substitution: Common nucleophiles such as amines, thiols, or alcohols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions may yield substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(3-bromophenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in biological studies to investigate its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: The compound can be explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: The compound can be used in various industrial applications, such as the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to specific receptors: The compound may bind to specific receptors on the surface of cells, leading to activation or inhibition of signaling pathways.

    Inhibition of enzymes: The compound may inhibit specific enzymes involved in various biochemical processes, leading to changes in cellular function.

    Interaction with DNA or RNA: The compound may interact with DNA or RNA, leading to changes in gene expression or protein synthesis.

Comparison with Similar Compounds

N’-[(E)-(3-bromophenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide can be compared with other similar compounds, such as:

  • **N’-[(E)-(3-chlorophenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide
  • **N’-[(E)-(3-fluorophenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide
  • **N’-[(E)-(3-iodophenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide

These compounds share similar structural features but differ in the halogen substituent on the phenyl ring

Properties

Molecular Formula

C29H25BrN6OS

Molecular Weight

585.5 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-2-[[5-[(naphthalen-1-ylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanamide

InChI

InChI=1S/C29H25BrN6OS/c1-20(28(37)34-32-18-21-9-7-12-23(30)17-21)38-29-35-33-27(36(29)24-13-3-2-4-14-24)19-31-26-16-8-11-22-10-5-6-15-25(22)26/h2-18,20,31H,19H2,1H3,(H,34,37)/b32-18+

InChI Key

JBTDNGHDZLXCRG-KCSSXMTESA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC(=CC=C1)Br)SC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=CC5=CC=CC=C54

Canonical SMILES

CC(C(=O)NN=CC1=CC(=CC=C1)Br)SC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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